molecular formula C17H19N3O2S B2482100 5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 392239-20-2

5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2482100
CAS No.: 392239-20-2
M. Wt: 329.42
InChI Key: AZNFHCHDSOHRHE-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic small molecule based on the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, a structure recognized for its significant versatility in medicinal chemistry research . Compounds featuring this core structure have demonstrated a wide range of intriguing biological activities in preclinical studies, making them valuable probes for investigating various disease pathways . Specifically, derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have been identified as modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor that is a compelling drug target for the treatment of autoimmune and inflammatory diseases . Furthermore, this chemotype has been explored in oncology research, with certain analogues functioning as microtubule targeting agents that inhibit cancer cell proliferation and circumvent common drug resistance mechanisms, such as P-glycoprotein efflux . The scaffold has also been synthesized and evaluated for its antioxidant potential, demonstrating an ability to combat oxidative stress in biochemical assays . The specific substitution pattern on this molecule, incorporating both urea and carboxamide functional groups, is designed to facilitate interactions with biological targets. This product is intended for research purposes to further explore these and other potential applications. FOR RESEARCH USE ONLY. Not for human or veterinary, agricultural, or household use.

Properties

IUPAC Name

5-methyl-2-(phenylcarbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-10-7-8-13-12(9-10)14(15(18)21)16(23-13)20-17(22)19-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H2,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNFHCHDSOHRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)NC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a thiophene precursor with a phenylurea derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has been investigated for its potential as an antimicrobial agent. Research indicates that thiophene derivatives exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Mycobacteria-Induced Infections
A patent describes the use of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives for the treatment of mycobacterial infections such as tuberculosis and leprosy. These infections are notoriously difficult to treat due to the bacteria's ability to enter a dormant state and their thick cell walls which impede drug penetration. The compound shows promise in overcoming these challenges by targeting specific bacterial pathways and enhancing drug efficacy .

Anticancer Properties

Mechanism of Action
Research has shown that thiophene derivatives can serve as effective inhibitors of microtubule polymerization, a critical process in cancer cell division. By binding to tubulin at the colchicine site, these compounds can disrupt mitotic processes in cancer cells.

Data Table: Antiproliferative Activity

CompoundCell LineIC50 (nM)
5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideHeLa12
This compoundMNNG/HOS10
Combretastatin A-4 (reference)FM3A18

This table illustrates the compound's competitive potency against established anticancer agents .

Biological Research

Biological Activities
The compound has been explored for various biological activities beyond antimicrobial and anticancer effects. Studies suggest potential antioxidant properties and neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Study: Antioxidant Evaluation
A recent study evaluated the antioxidant capacity of several thiophene derivatives, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

Material Science

Organic Electronics
Thiophene derivatives are also utilized in material science for their electronic properties. The compound can be used as a building block in organic semiconductors due to its favorable charge transport characteristics.

Synthesis and Characterization
The synthesis typically involves multi-step organic reactions with controlled conditions to achieve high purity and yield. Techniques such as continuous flow synthesis are employed for large-scale production .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Activity
  • Compound S8 (Ethyl-2-(p-bromobenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate): Exhibited significant cytotoxicity against the A-549 lung cancer cell line (IC50 ~10⁻⁴ M), comparable to the standard drug adriamycin . The p-bromo substituent, an electron-withdrawing group (EWG), enhanced activity by improving target binding or stability .
Antibacterial and Antioxidant Activity
  • Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)- derivatives: Demonstrated moderate to strong antibacterial activity against E. coli and S. aureus, alongside antioxidant properties in DPPH assays . The cyano acrylamido substituent likely contributes to redox activity and membrane disruption .
Structural Comparisons
Compound Name Key Substituents Biological Activity Activity Level/IC50 Reference
Compound S8 p-Bromobenzylideneamino Anticancer (A-549) Significant at 10⁻⁴ M
Ethyl 2-(2-cyano-3-phenylacrylamido)- analog Cyano acrylamido Antibacterial, Antioxidant Moderate to strong
2-Amino-N-(2-fluorophenyl)- analog 2-Fluorophenyl Pharmacological potential Not specified
Target Compound 3-Phenylureido, Methyl Theoretical anticancer/antibacterial Requires further study N/A

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs) :

    • Halogens (Br, F) enhance anticancer activity by stabilizing charge transfer or improving target affinity .
    • The phenylureido group’s mixed electronic effects (EWG urea + electron-donating phenyl) may balance solubility and binding .

Biological Activity

5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound belonging to the class of tetrahydrobenzo[b]thiophene derivatives. These compounds have garnered attention due to their potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this specific compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N2O2S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure includes a tetrahydrobenzo[b]thiophene core with a phenylureido substituent and a carboxamide functional group, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of tetrahydrobenzo[b]thiophenes exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent inhibitory effects against various bacteria and fungi.

  • Inhibition of Bacterial Growth : A study reported that related thiazolopyridine derivatives demonstrated strong antibacterial activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM . This suggests that the compound may possess similar properties.
  • Antifungal Activity : The compound's structural analogs have also been tested for antifungal activity against Candida species and other fungi. Notably, certain derivatives exhibited substantial growth inhibition zones compared to control groups .

Anticancer Activity

The anticancer potential of tetrahydrobenzo[b]thiophene derivatives has been extensively studied:

  • Cell Line Studies : In vitro studies have shown that several derivatives exert antiproliferative effects on cancer cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer). The most active compounds were identified to inhibit cell proliferation at submicromolar concentrations .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the disruption of microtubule dynamics during cell division, leading to mitotic arrest. For example, studies on similar compounds indicated that they induce apoptosis through caspase activation and mitochondrial dysfunction .

Study 1: Antimicrobial Evaluation

A comprehensive evaluation of thiazolopyridine derivatives revealed their binding interactions with DNA gyrase and MurD enzymes. The most active compound showed binding energies comparable to established antibiotics like ciprofloxacin, indicating its potential as a novel antimicrobial agent .

CompoundMIC (μM)Target Bacteria
3g0.21Pseudomonas aeruginosa
3f0.30Escherichia coli

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of related compounds, it was found that specific tetrahydrobenzo[b]thiophene derivatives inhibited tumor growth in vitro and exhibited selectivity towards cancer cells over normal fibroblasts.

CompoundCell LineIC50 (μM)
9MCF-70.15
8cNCI-H4600.20

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